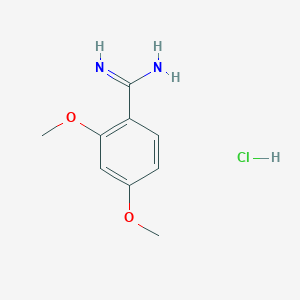

2,4-Dimethoxy-benzamidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

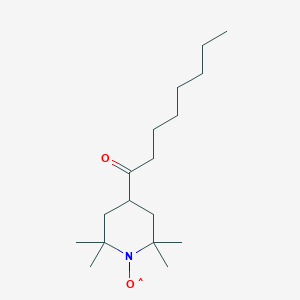

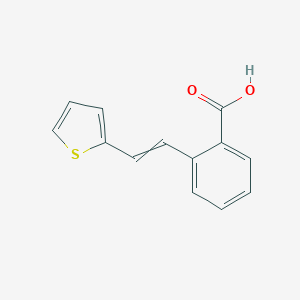

2,4-Dimethoxy-benzamidine hydrochloride is a chemical compound with the CAS Number: 131947-81-4 . It has a molecular weight of 216.67 and its molecular formula is C9H13ClN2O2 . It is a white solid .

Molecular Structure Analysis

The Inchi Code for 2,4-Dimethoxy-benzamidine hydrochloride is 1S/C9H12N2O2.ClH/c1-12-6-3-4-7 (9 (10)11)8 (5-6)13-2;/h3-5H,1-2H3, (H3,10,11);1H . The InChI key is XHFJFBDPLBHYHR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,4-Dimethoxy-benzamidine hydrochloride is a white solid . Its molecular weight is 216.67 and its molecular formula is C9H13ClN2O2 .Applications De Recherche Scientifique

Antitumor Activity

2,4-Dimethoxy-benzamidine hydrochloride derivatives have been explored for their potential in targeting cancer stem cells. One study synthesized novel compounds showing significant antitumor activity against colon cancer stem cells, highlighting the potential of these derivatives in cancer research. These compounds exhibited an in vitro anti-proliferative effect and demonstrated an inhibitory effect on tumor growth in a LOVO xenograft model in nude mice (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Antimicrobial and Antioxidant Activities

Research into 2,4-dimethoxy-benzamidine hydrochloride derivatives has also extended to the synthesis of benzamide compounds with promising antimicrobial and antioxidant activities. A series of novel benzamide compounds derived from 2,3-dimethoxybenzoic acid showed significant in vitro antioxidant activity and demonstrated effective antibacterial activity against several strains of gram-positive and gram-negative bacteria (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).

Oxytocin Receptor Antagonism

One specific derivative, SSR126768A, characterized as a potent and selective oxytocin receptor antagonist, demonstrated effectiveness in preventing preterm labor. This research suggests potential therapeutic applications for 2,4-dimethoxy-benzamidine hydrochloride derivatives as tocolytic agents for the management of preterm labor (Serradeil-Le Gal et al., 2004).

Antidiabetic Effects

Additionally, derivatives of 2,4-dimethoxy-benzamidine hydrochloride have been investigated for their antidiabetic effects. One study identified a potent anti-diabetic agent, 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), which significantly increased glucose uptake in muscle cells and showed potential as an anti-diabetic substance (Hwang, Kim, & Choi, 2015).

Synthesis of Medical Intermediates

The synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine from 1,4-dimethoxybenzene illustrates the utility of 2,4-dimethoxy-benzamidine hydrochloride derivatives in the preparation of compounds of interest in psychotic and schizophrenic psychosis treatment (Zhimin, 2003).

Corrosion Inhibition

Furthermore, methoxy-substituted phenylthienyl benzamidine derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium, showing the versatility of 2,4-dimethoxy-benzamidine hydrochloride derivatives in industrial applications (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Safety and Hazards

The safety data sheet for 2,4-Dimethoxy-benzamidine hydrochloride indicates that it is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . It does not contain any components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

Mécanisme D'action

Target of Action

Benzamidine, a related compound, is known to interact with various targets such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling.

Result of Action

Benzimidazole derivatives, which include benzamidines, have been reported to exhibit a broad spectrum of pharmacological properties, ranging from antibacterial effects to activity against various diseases .

Propriétés

IUPAC Name |

2,4-dimethoxybenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-6-3-4-7(9(10)11)8(5-6)13-2;/h3-5H,1-2H3,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFJFBDPLBHYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=N)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624888 |

Source

|

| Record name | 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-benzamidine hydrochloride | |

CAS RN |

131947-81-4 |

Source

|

| Record name | 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)

![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)